molecular formula C18H21ClN2O2S B4429285 1-(3-chlorophenyl)-4-[(3-methylbenzyl)sulfonyl]piperazine

1-(3-chlorophenyl)-4-[(3-methylbenzyl)sulfonyl]piperazine

Cat. No. B4429285
M. Wt: 364.9 g/mol
InChI Key: JFXUQBQMWAMRBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-chlorophenyl)-4-[(3-methylbenzyl)sulfonyl]piperazine, commonly known as TFMPP, is a synthetic drug that belongs to the class of piperazine derivatives. It is a psychoactive substance that has gained popularity in the recreational drug market due to its euphoric and hallucinogenic effects. However, TFMPP has also been studied for its potential applications in scientific research due to its unique chemical properties.

Mechanism of Action

The exact mechanism of action of TFMPP is not fully understood, but it is believed to act as a serotonin receptor agonist. Specifically, TFMPP binds to the 5-HT1A and 5-HT2A receptors, which are involved in the regulation of mood, anxiety, and other psychological processes.
Biochemical and Physiological Effects:
TFMPP has been shown to have a variety of biochemical and physiological effects, including the modulation of serotonin levels in the brain. It has also been shown to increase heart rate and blood pressure, and may have other effects on the cardiovascular system.

Advantages and Limitations for Lab Experiments

One advantage of TFMPP for lab experiments is its relatively low cost and availability. However, its psychoactive effects may make it difficult to use in certain types of experiments, and its potential for abuse may raise ethical concerns.

Future Directions

There are many potential future directions for research on TFMPP, including its potential as a therapeutic agent for mental health disorders, its effects on the cardiovascular system, and its interactions with other drugs and chemicals. Further research is needed to fully understand the mechanisms of action and potential applications of this unique compound.

Scientific Research Applications

TFMPP has been used in scientific research for a variety of purposes, including its potential as a therapeutic agent for the treatment of various mental health disorders. It has been shown to have anxiolytic and antidepressant effects in animal models, and has been studied for its potential as a treatment for anxiety and depression in humans.

properties

IUPAC Name

1-(3-chlorophenyl)-4-[(3-methylphenyl)methylsulfonyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O2S/c1-15-4-2-5-16(12-15)14-24(22,23)21-10-8-20(9-11-21)18-7-3-6-17(19)13-18/h2-7,12-13H,8-11,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFXUQBQMWAMRBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.